Ethyl 2-(furan-2-carboxamido)thiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, 2-aminothiophenes are obtained through Gewald’s reaction. These 2-aminothiophenes serve as starting materials. Subsequent diazotization and desamination reactions convert them into the desired compound, Ethyl 2-(furan-2-carboxamido)thiophene-3-carboxylate . The use of ethanol as a reducing agent facilitates this transformation. Notably, this approach offers advantages over prior multistep methods, providing various thiophene derivatives in just two synthetic steps from readily available reagents .
Molecular Structure Analysis
The compound consists of a thiophene ring with an attached furan-2-carboxamido group. The presence of both heterocycles contributes to its unique properties. The molecular weight of This compound is approximately 531.64 g/mol .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including cyclization reactions. For instance, intramolecular cyclization at position 2 of the heterocyclic ring leads to the formation of a cyclic thieno [3,2-c]pyridinedione. This reaction pathway opens up possibilities for designing novel biologically active molecules .
Scientific Research Applications
Solar Cell Applications
Phenothiazine derivatives, including those with furan and thiophene linkers, have been synthesized and utilized in dye-sensitized solar cells. Research indicates that furan as a conjugated linker in these compounds shows promising results in solar energy-to-electricity conversion efficiency, with a noted improvement over reference cells (Kim et al., 2011).
Antiviral Research
Furan-carboxamide derivatives, particularly those involving thiophene, have shown significant potential as inhibitors of lethal H5N1 influenza A viruses. These compounds, especially those with specific substitutions, demonstrate notable anti-influenza activity (Yongshi et al., 2017).
Antitumor Activity
The synthesis of furan and thiophene analogues of tiazofurin, such as furanfurin and thiophenfurin, has been explored for potential antitumor activity. These compounds show varying levels of cytotoxicity against different cancer cell lines, with specific structural features influencing their efficacy (Franchetti et al., 1995).
Mechanism of Action
Target of Action
It’s known that both thiophene and furan derivatives exhibit a wide range of biological activities . For instance, thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Similarly, furan-containing compounds have been employed as medicines in a number of distinct disease areas .
Mode of Action
The compound likely interacts with its targets through the furan and thiophene moieties, which are known to interact with various biological targets .
Biochemical Pathways
Given the broad range of biological activities associated with furan and thiophene derivatives, it’s likely that multiple pathways are affected .
Result of Action
Given the known biological activities of furan and thiophene derivatives, the compound likely has a range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-2-16-12(15)8-5-7-18-11(8)13-10(14)9-4-3-6-17-9/h3-7H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTUWRPHATYSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51085340 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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